

Spectroscopic Profile of 2-Nitro-4-(trifluoromethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Nitro-4-(trifluoromethyl)aniline

Cat. No.: B145796

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **2-Nitro-4-(trifluoromethyl)aniline** (CAS No: 400-98-6). The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research and development activities in medicinal chemistry, materials science, and related fields.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-Nitro-4-(trifluoromethyl)aniline**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Assignment
8.42	d	H-3
7.56	dd	H-5
6.93	d	H-6
6.43 (approx.)	br s	-NH ₂

Solvent: CDCl₃

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
150.2	C-4
134.1	C-2
131.5	C-6
126.3 (q, $J \approx 3.7$ Hz)	C-5
123.4 (q, $J \approx 272$ Hz)	-CF ₃
119.8 (q, $J \approx 4.0$ Hz)	C-3
118.9	C-1

Note: The ^{13}C NMR data is predicted using computational methods and should be confirmed by experimental analysis. For comparison, the experimental ^{13}C NMR chemical shifts for the isomer 4-Nitro-3-(trifluoromethyl)aniline have been reported.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3500	Strong	N-H Stretch (asymmetric)
~3380	Strong	N-H Stretch (symmetric)
~1630	Strong	N-H Bend
~1530	Strong	NO ₂ Stretch (asymmetric)
~1350	Strong	NO ₂ Stretch (symmetric)
~1320	Strong	C-F Stretch
~1120	Strong	C-F Stretch

Source: NIST WebBook.[\[1\]](#)Spectrum obtained in the gas phase.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
206	100	$[M]^+$
176	25	$[M - NO]^+$
160	40	$[M - NO_2]^+$ or $[M - H_2O - F]^+$
130	30	$[M - NO_2 - H_2O]^+$
111	15	$[C_6H_4F]^+$

Source: NIST WebBook.[\[2\]](#)Ionization method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are provided as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

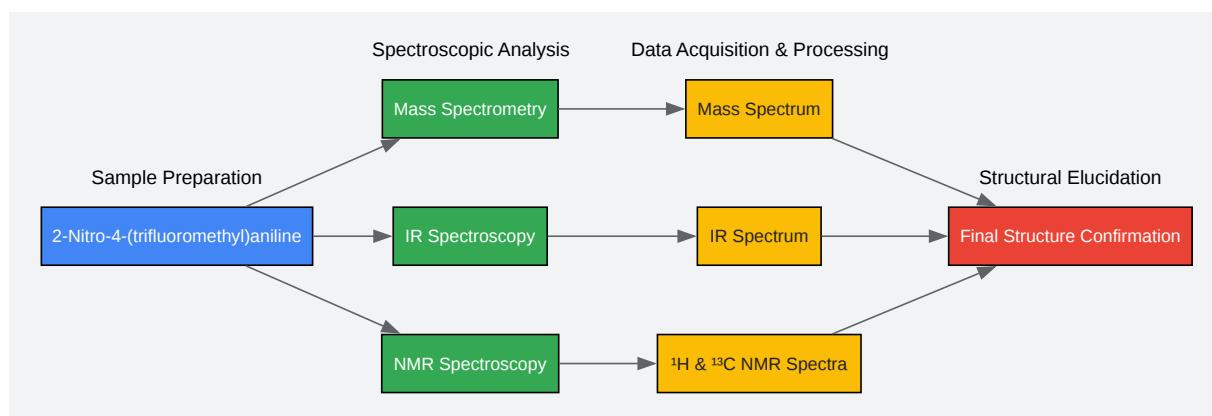
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Nitro-4-(trifluoromethyl)aniline** in 0.6-0.7 mL of deuterated chloroform ($CDCl_3$). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- 1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - A larger number of scans will be necessary compared to 1H NMR due to the lower natural abundance of ^{13}C . A relaxation delay of 2-5 seconds is recommended.

- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **2-Nitro-4-(trifluoromethyl)aniline** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - Typically, data is collected over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.


Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like **2-Nitro-4-(trifluoromethyl)aniline**, direct insertion probe or gas chromatography (GC) can be used.
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

- Detection: An electron multiplier or other suitable detector records the abundance of each ion.
- Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to confirm the molecular weight and elucidate the structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aniline, 2-nitro-4-trifluoromethyl- [webbook.nist.gov]
- 2. Aniline, 2-nitro-4-trifluoromethyl- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Nitro-4-(trifluoromethyl)aniline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b145796#spectroscopic-data-of-2-nitro-4-trifluoromethyl-aniline-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com